Gabexate - 39492-01-8

Gabexate

Catalog Number: EVT-288960
CAS Number: 39492-01-8
Molecular Formula: C16H23N3O4
Molecular Weight: 321.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gabexate mesilate is a synthetic protease inhibitor [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] extensively researched for its potential therapeutic benefits in various disease models. Classified as a serine protease inhibitor, it displays potent inhibitory action against various enzymes including trypsin, plasmin, thrombin, pancreatic kallikrein, Clr, and Cls []. This broad spectrum of inhibition makes it a subject of interest in research related to inflammation, coagulation, and tissue injury.

Overview

Gabexate is a synthetic compound primarily utilized as a protease inhibitor in clinical settings. Its full chemical name is Gabexate mesylate, and it has gained attention for its potential in preventing complications associated with endoscopic retrograde cholangiopancreatography, particularly post-endoscopic retrograde cholangiopancreatography pancreatitis. Gabexate mesylate functions by inhibiting serine proteases, which play a critical role in various physiological and pathological processes.

Source and Classification

Gabexate mesylate is classified as a synthetic organic compound with the molecular formula C12H16N4O5SC_{12}H_{16}N_4O_5S and a molecular weight of 328.35 g/mol. It is derived from p-guanidinobenzoic acid and is typically administered in its mesylate salt form to enhance solubility and bioavailability. The compound is recognized for its therapeutic use in preventing acute pancreatitis during certain medical procedures, especially in patients undergoing endoscopic interventions.

Synthesis Analysis

Methods and Technical Details

The synthesis of gabexate mesylate involves several key steps:

  1. Esterification: The process begins with the esterification of p-guanidinobenzoic acid with ethanol. This reaction typically requires the presence of strong acids or bases to facilitate the formation of the ester bond.
  2. Mesylation: Following esterification, the product undergoes mesylation, where the hydroxyl group is converted into a mesylate group using methanesulfonic acid or a similar reagent.
p Guanidinobenzoic Acid+EthanolAcid BaseGabexateMesylationGabexate Mesylate\text{p Guanidinobenzoic Acid}+\text{Ethanol}\xrightarrow{\text{Acid Base}}\text{Gabexate}\xrightarrow{\text{Mesylation}}\text{Gabexate Mesylate}

Industrial production often employs continuous flow reactors to optimize yield and purity while ensuring scalability.

Molecular Structure Analysis

Structure and Data

The molecular structure of gabexate mesylate features a guanidine group attached to a benzoic acid moiety, with a mesylate group enhancing its pharmacological properties. The structural formula can be represented as:

Gabexate Mesylate=C12H16N4O5S\text{Gabexate Mesylate}=\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}_{5}\text{S}

Key structural details include:

  • Functional Groups: Guanidine, benzoic acid, and mesylate.
  • 3D Configuration: The compound exhibits specific stereochemistry that influences its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Gabexate mesylate can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, gabexate mesylate can hydrolyze to yield p-guanidinobenzoic acid and ethanol:
    Gabexate Mesylate+H2Op Guanidinobenzoic Acid+Ethanol\text{Gabexate Mesylate}+H_2O\rightarrow \text{p Guanidinobenzoic Acid}+\text{Ethanol}
  2. Oxidation: The guanidine group may undergo oxidation, resulting in various oxidized derivatives, particularly when treated with oxidizing agents like hydrogen peroxide or potassium permanganate.

Common reagents used in these reactions include hydrochloric acid or sodium hydroxide for hydrolysis and hydrogen peroxide for oxidation.

Mechanism of Action

Process and Data

Gabexate mesylate exerts its pharmacological effects primarily through the inhibition of serine proteases. These enzymes are crucial in the activation of proenzymes involved in digestive processes. By inhibiting these proteases, gabexate helps prevent tissue damage associated with pancreatitis during surgical procedures such as endoscopic retrograde cholangiopancreatography.

The mechanism can be outlined as follows:

  1. Binding: Gabexate binds to the active site of serine proteases.
  2. Inhibition: This binding prevents substrate access, thereby inhibiting enzymatic activity.
  3. Outcome: Reduced proteolytic activity leads to decreased inflammation and tissue injury during procedures.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol.

Chemical Properties

  • Melting Point: Approximately 150 °C.
  • Stability: Stable under normal conditions but sensitive to moisture.
  • pH Range: Typically formulated at a neutral pH for intravenous administration.

Relevant data indicate that gabexate mesylate maintains stability across various storage conditions, which is crucial for pharmaceutical applications.

Applications

Scientific Uses

Gabexate mesylate has significant clinical applications:

  • Preventive Treatment: It is primarily used to prevent post-endoscopic retrograde cholangiopancreatography pancreatitis by inhibiting excessive protease activity.
  • Research Tool: In laboratory settings, it serves as a model compound for studying protease inhibition mechanisms and exploring therapeutic strategies against pancreatitis.
  • Potential Therapeutic Uses: Ongoing research investigates its efficacy in other inflammatory conditions where serine proteases play a role.
Biochemical and Pharmacological Foundations of Gabexate

Molecular Structure and Physicochemical Properties

Gabexate (ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate) is a synthetic small-molecule protease inhibitor with a molecular weight of 321.38 g/mol and the chemical formula C₁₆H₂₃N₃O₄. Its mesylate salt form (gabexate mesilate, C₁₇H₂₇N₃O₇S) increases water solubility to 100 mM, facilitating clinical administration [3] [9] [10]. The structure comprises three functional domains:

  • A benzoate ester at the N-terminus
  • A 6-aminohexanoyl linker
  • A C-terminal guanidino group

This configuration enables targeted interaction with serine proteases while maintaining metabolic stability. X-ray crystallography reveals that the guanidine group mimics arginine side chains in natural substrates, allowing competitive binding to protease active sites [3] [10].

Table 1: Key Physicochemical Properties of Gabexate

PropertyValue
Molecular FormulaC₁₆H₂₃N₃O₄
Molar Mass321.38 g/mol
Water Solubility (mesylate)100 mM
Plasma Half-life~55 seconds
Primary TargetsSerine proteases

Serine Protease Inhibition Mechanisms

Interaction With Kallikrein, Plasmin, and Thrombin

Gabexate exhibits differential inhibition kinetics against key coagulation and inflammatory proteases. Its strongest affinity is for tryptase (Ki = 3.4 nM), followed by thrombin (Ki = 5 μM), trypsin (Ki = 1.8 μM), and kallikrein (Ki = 2.6 mM) [3] [9]. This hierarchy reflects structural variations in enzyme active sites:

  • Thrombin inhibition prevents fibrinogen → fibrin conversion, explaining gabexate's anticoagulant effects in disseminated intravascular coagulation
  • Plasmin blockade reduces fibrinolysis and inflammatory mediator release
  • Kallikrein suppression limits bradykinin generation, reducing vascular permeability and edema [3] [6]

The inhibitor's short plasma half-life (55 sec) necessitates continuous infusion but minimizes systemic bleeding risks compared to longer-acting agents [9].

Structural Basis for Enzyme-Substrate Binding

Gabexate's C-terminal guanidine group forms tetrahedral transition-state analogs with serine catalytic triads (His57, Asp102, Ser195 in chymotrypsin numbering). Computational thermodynamics reveal binding involves:

  • Electrostatic anchoring of the guanidino group to Asp189 in trypsin-like proteases
  • Hydrophobic stacking of the benzoate moiety with enzyme specificity pockets
  • Covalent bonding between the ester carbonyl and Ser195 nucleophile [1] [7]

Molecular dynamics simulations show gabexate induces conformational strain in thrombin's 60-insertion loop, reducing catalytic efficiency beyond simple active-site occlusion. This dual mechanism—competitive inhibition plus allosteric disruption—explains its broad-spectrum activity [7].

Table 2: Inhibition Kinetics of Gabexate Against Key Serine Proteases

EnzymeKi ValueBiological Consequence
Tryptase3.4 nMMast cell stabilization, reduced inflammation
Thrombin5 μMAnticoagulation, reduced fibrin formation
Trypsin1.8 μMPrevention of pancreatic autodigestion
Plasmin~1 μM*Attenuated fibrinolysis
Kallikrein2.6 mMReduced bradykinin production

*Plasmin Ki estimated from structural analogs

Anti-Inflammatory Pathways

Suppression of NF-κB Signaling via IκB Stabilization

Gabexate mesilate (10⁻³ M) blocks LPS-induced IκBα phosphorylation at Ser32 in human monocytes, preventing proteasomal degradation of this NF-κB inhibitor. Western blot analyses demonstrate:

  • 85% reduction in phosphorylated IκBα within 15 minutes of LPS exposure
  • Complete abrogation of NF-κB nuclear translocation (EMSA confirmed)
  • Downstream suppression of NF-κB-dependent genes (e.g., TNF-α, ICAM-1) [3] [5]

Stabilized IκBα retains NF-κB p50/p65 heterodimers in the cytoplasm, breaking the inflammation-amplification loop in conditions like pancreatitis and sepsis. This effect is independent of protease inhibition, suggesting direct modulation of IκB kinase (IKK) complexes [5] [10].

Modulation of JNK/AP-1 Transcriptional Activity

Gabexate concurrently inhibits the JNK/AP-1 pathway by reducing phosphorylation of:

  • JNK (Thr183/Tyr185; 72% suppression)
  • c-Jun (Ser63; 68% suppression)

This dual blockade of NF-κB and AP-1 pathways combinatorially attenuates inflammatory responses. Chromatin immunoprecipitation assays confirm 90% reduction in AP-1 binding to TNF-α promoter regions in gabexate-treated monocytes [3] [5] [8]. In spinal nerve ligation models, gabexate (20 mg/kg) decreased spinal p65 expression by 40% on day 7, correlating with reduced mechanical allodynia [8].

Attenuation of Cytokine Production (TNF-α, IL-6)

Through NF-κB and AP-1 suppression, gabexate reduces LPS-induced TNF-α production by 78% and IL-6 secretion by 65% in human monocytes at pharmacologically relevant concentrations (1 mM) [2] [5]. Cytokine attenuation occurs via:

  • Transcriptional regulation (promoter binding inhibition)
  • Post-transcriptional mRNA destabilization
  • Reduced nitric oxide synthase (iNOS) activity

In hemorrhagic shock models, enteral gabexate (10 mg/kg) lowered plasma syndecan-1 (glycocalyx damage marker) by 58% and improved mean arterial pressure by 29% versus controls [7]. This endothelial protection correlates with decreased trypsin-like activity (r²=0.96), confirming protease-cytokine crosstalk in vascular dysfunction [7].

Table 3: Anti-inflammatory Effects of Gabexate in Experimental Systems

ParameterReductionModel SystemConcentration
TNF-α production78%Human monocytes1 mM
IL-6 secretion65%Human monocytes1 mM
NF-κB nuclear translocation100%Monocyte EMSA1 mM
p65 expression (spinal cord)40%Rat neuropathic pain20 mg/kg
Syndecan-1 shedding58%Rat hemorrhagic shock10 mg/kg

Concluding Remarks

Gabexate exemplifies a multifaceted agent whose small molecular architecture enables precise disruption of protease cascades and inflammatory signaling. Its benzamidine-based core serves as a "structural mimic" of physiologic protease substrates, while ester linkages permit transient, reversible inhibition—a design principle informing newer synthetic anti-inflammatories. The compound's simultaneous targeting of coagulation proteases (thrombin, plasmin) and transcriptional regulators (NF-κB, AP-1) positions it uniquely at the inflammation-thrombosis interface. Further engineering of gabexate analogs may yield tissue-targeted variants with extended half-lives for conditions like acute respiratory distress syndrome or disseminated intravascular coagulation [3] [5] [10].

Properties

CAS Number

39492-01-8

Product Name

Gabexate

IUPAC Name

ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

InChI

InChI=1S/C16H23N3O4/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18/h7-10H,2-6,11H2,1H3,(H4,17,18,19)

InChI Key

YKGYIDJEEQRWQH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N

Synonyms

Foy
Gabexate
Gabexate Mesilate
Gabexate Mesylate
Gabexate Methanesulfonate
Gabexate Monomethanesulfonate
Gabexate Monomethanesulfonate, 14C Labeled Cpd
Gabexate Monomethanesulfonate, 14C-Labeled Cpd
Mesilate, Gabexate
Mesylate, Gabexate
Methanesulfonate, Gabexate
Monomethanesulfonate, Gabexate

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.